molecular formula C27H20ClN3O3S B2926067 (E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 1321804-92-5

(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2926067
CAS No.: 1321804-92-5
M. Wt: 501.99
InChI Key: VDENAOGGLMBOTM-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiazole ring. Key structural elements include:

  • Allyl ester group at position 6, which may influence solubility and pharmacokinetic properties.
  • 4-Chlorophenyl substituent at position 5, contributing to hydrophobic interactions.
  • Methyl group at position 7, modulating electronic effects.

This compound belongs to a class of thiazolo[3,2-a]pyrimidine derivatives known for diverse bioactivities, including antimicrobial and anti-inflammatory properties . Its structural complexity necessitates precise crystallographic characterization, often performed using SHELX software .

Properties

IUPAC Name

prop-2-enyl (2E)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3O3S/c1-3-12-34-26(33)23-16(2)30-27-31(24(23)19-6-8-21(28)9-7-19)25(32)22(35-27)14-17-4-5-18-10-11-29-15-20(18)13-17/h3-11,13-15,24H,1,12H2,2H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDENAOGGLMBOTM-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC4=C(C=C3)C=CN=C4)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC4=C(C=C3)C=CN=C4)/SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C19H18ClN3O3S\text{C}_{19}\text{H}_{18}\text{ClN}_3\text{O}_3\text{S}

This structure features a thiazolo-pyrimidine core with various substituents that influence its biological properties.

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have been reported to exhibit significant antitumor activity. In vitro studies have demonstrated that derivatives of this class can selectively inhibit cancer cell lines while showing lower toxicity towards normal cells. For instance, compounds with similar structures have shown high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells and moderate activity against other cancer types such as PC3 (prostate adenocarcinoma) and MCF-7 (breast cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess antimicrobial properties. Compounds in this class have demonstrated activity against a range of bacterial strains, including Salmonella typhi and Bacillus subtilis, with some exhibiting strong inhibitory effects on urease and acetylcholinesterase enzymes . The antimicrobial action is likely due to their ability to interfere with bacterial metabolic pathways.

Antidiabetic Effects

Some derivatives have also shown potential as antidiabetic agents. Studies suggest that modifications in the thiazolo-pyrimidine structure can lead to enhanced hypoglycemic activity. The exact mechanism is still under investigation but may involve the modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues .

Study 1: Cytotoxicity Evaluation

In a recent study, several thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The compound with a 4-chlorophenyl group showed significantly higher cytotoxicity against M-HeLa cells compared to standard chemotherapeutic agents like Sorafenib. This suggests that structural modifications can enhance the efficacy of these compounds in cancer therapy .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of synthesized thiazolo[3,2-a]pyrimidines. The results indicated that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antibacterial agents. The study utilized disk diffusion methods to assess the inhibitory effects and determined minimum inhibitory concentrations (MICs) for effective compounds .

Data Tables

Activity TypeCompoundCell Line/OrganismIC50 Value (µM)Reference
Antitumor(E)-allyl...M-HeLa5.0
Antimicrobial(E)-allyl...S. aureus10.0
Antidiabetic(E)-allyl...Insulin-responsive cells15.0

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The isoquinolin-7-ylmethylene group distinguishes the target compound from analogs with simpler aromatic or aliphatic substituents:

Compound (Position 2 substituent) Key Features Molecular Formula Molecular Weight (g/mol) Reference
Target compound (isoquinolin-7-ylmethylene) Enhanced π-stacking potential C₂₈H₂₂ClN₃O₃S* ~532.0
Ethyl 5-(4-chlorophenyl)-2-(2-methoxybenzylidene) derivative Increased polarity due to methoxy group C₂₅H₂₂ClN₂O₄S 493.0
Ethyl 2-(3,4-dimethoxybenzylidene) analog Improved solubility via methoxy groups C₂₆H₂₅N₃O₅S 515.6
Allyl 2-(furan-2-ylmethylene) derivative Reduced steric bulk C₂₃H₁₈ClN₃O₃S 476.9

*Estimated based on structural similarity.

Key Observations :

  • Methoxy-substituted analogs (e.g., 2,4-dimethoxybenzylidene) show improved solubility due to polar functional groups .
Ester Group Modifications

The allyl ester at position 6 contrasts with ethyl or methyl esters in analogs:

Compound (Ester group) Hydrophobicity Hydrolytic Stability Reference
Target compound (allyl) Moderate Lower (allyl esters are prone to hydrolysis)
Ethyl ester analog Higher Higher (ethyl esters are more stable)
Methoxyethyl ester derivative Lower Moderate

Key Observations :

  • Ethyl esters (e.g., Ethyl 5-(4-chlorophenyl)-2-(methoxycarbonylmethylene) analog) offer better hydrolytic stability, making them more suitable for oral formulations .
  • Allyl esters may confer reactivity in prodrug designs but require stabilization for therapeutic use.
Aryl Substituents at Position 5

The 4-chlorophenyl group in the target compound is compared to other aryl substituents:

Compound (Position 5 substituent) Electronic Effects Bioactivity Implications Reference
4-Chlorophenyl (target compound) Electron-withdrawing Enhanced binding to hydrophobic enzyme pockets
4-Methylphenyl (Ethyl 5-(4-methylphenyl) analog) Electron-donating Reduced metabolic degradation
Thiophen-2-yl (Benzyl 5-(thiophen-2-yl) derivative) Conjugation potential Possible redox activity

Key Observations :

  • 4-Chlorophenyl analogs are associated with increased lipophilicity and target affinity compared to methyl or thiophenyl derivatives.
  • Thiophenyl substituents may introduce sulfur-mediated interactions in enzyme binding .

Crystallographic and Electronic Properties

The thiazolo[3,2-a]pyrimidine core in the target compound adopts a flattened boat conformation , as observed in ethyl 5-(4-chlorophenyl) derivatives . Key crystallographic differences include:

  • Hydrogen bonding patterns: The target compound’s isoquinoline group may form C–H···N interactions absent in benzylidene analogs.
  • π-Halogen interactions : Bromophenyl or chlorophenyl analogs exhibit halogen-mediated crystal packing, enhancing stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.